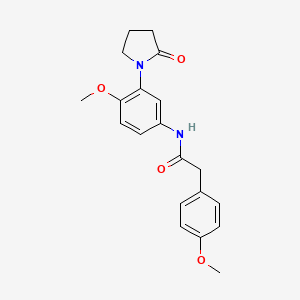
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide, also known as SN-6, is a compound that has gained attention in scientific research due to its potential as a calcium channel blocker.
科学的研究の応用
Corrosion Inhibition for Copper
A significant application of this compound is in the field of corrosion inhibition . It has been investigated for its efficacy in preventing copper corrosion in saline environments . The compound exhibits a high corrosion inhibition efficiency, which increases linearly with its concentration, reaching up to 93.3% at a concentration of 0.01M . The adsorption of the compound on the copper surface follows the Langmuir adsorption isotherm, indicating a spontaneous process with a negative Gibbs free energy (∆Gads) value of -10.14 KJ/mol .
Lipoxygenase Inhibition
Another notable application is as a lipoxygenase inhibitor . Lipoxygenases are enzymes involved in the metabolism of fatty acids and are linked to various pathological conditions, including cancer and heart diseases . The oxalamide derivative has shown promising results in inhibiting lipoxygenase activity, which could have therapeutic implications in treating these conditions .
Molecular Docking Studies
The compound has also been utilized in molecular docking studies to explore its interaction with enzymes like lipoxygenases . These studies help in understanding the binding efficiency and the potential inhibitory effects of the compound on the enzyme’s active site, which is crucial for drug design and development .
Green Synthesis
In the context of sustainable chemistry, the compound has been synthesized through green chemistry approaches . This involves using environmentally benign methods and substances to reduce or eliminate the use and generation of hazardous substances .
Density Functional Theory (DFT) Evaluations
The compound’s efficiency in metal protection has been assessed using Density Functional Theory (DFT) . DFT evaluations help in understanding the electronic properties of the compound and its interaction with metal surfaces at the molecular level .
Physical Chemistry Research
As part of physical chemistry, the compound’s structure and properties have been characterized using techniques like FT-IR, 1H-NMR, and 13C-NMR . These techniques provide insights into the molecular structure and the nature of chemical bonds within the compound .
Electrochemical Studies
The compound has been studied using electrochemical techniques such as potentiodynamic polarization (PDF) and electrochemical impedance spectroscopy (EIS). These studies are essential for understanding the electrochemical behavior of the compound and its potential applications in corrosion protection .
Pharmacological Potential
Given its role as an enzyme inhibitor, the compound has potential pharmacological applications. It could be explored further for its efficacy in treating diseases where enzyme inhibition is a key therapeutic strategy .
作用機序
Target of Action
The primary target of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to protein synthesis and regulation . The downstream effects of these changes could include alterations in cellular function and growth.
Result of Action
Given its target and potential mode of action, it is likely that the compound could alter protein synthesis and regulation, leading to changes in cellular function and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
特性
IUPAC Name |
N'-cycloheptyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c18-25(23,24)15-9-7-13(8-10-15)11-12-19-16(21)17(22)20-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQQXJVEZJVZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(4-sulfamoylphenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2854924.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)
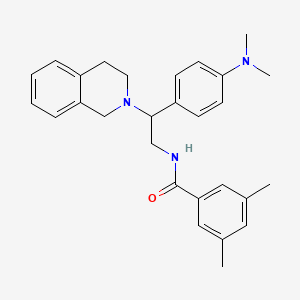
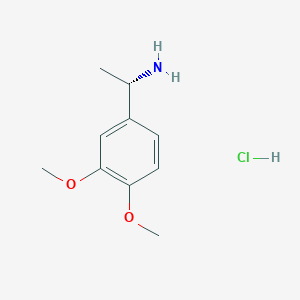
![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)
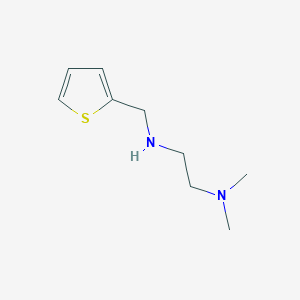
![1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2854938.png)
![(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2854940.png)
![N-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2854941.png)
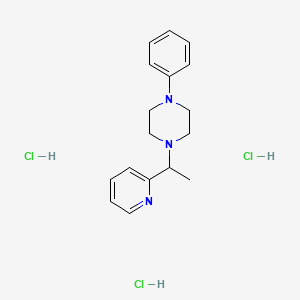
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2854943.png)

